zinc;decane;bromide
Description
The compound "zinc;decane;bromide" corresponds to n-decylzinc bromide (C₁₀H₂₁BrZn), an organozinc reagent where a decyl chain (C₁₀H₂₁) is bonded to a zinc atom, with a bromide counterion. This air-sensitive compound is typically stored in tetrahydrofuran (THF) under inert conditions . It is utilized in organic synthesis, particularly in cross-coupling reactions, due to its nucleophilic alkylzinc moiety. Its synthesis involves transmetallation or direct insertion of zinc into carbon-bromine bonds in alkyl bromides .
Properties
Molecular Formula |
C10H21BrZn |
|---|---|
Molecular Weight |
286.6 g/mol |
IUPAC Name |
zinc;decane;bromide |
InChI |
InChI=1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RTHCUVJQVVJPTJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc;decane;bromide can be synthesized through various methods. One common approach involves the reaction of zinc with bromine in the presence of decane. This reaction is typically exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained. The reaction can be represented as: [ \text{Zn} + \text{Br}2 + \text{C}{10}\text{H}{22} \rightarrow \text{Zn(C}{10}\text{H}_{22}\text{)Br}_2 ]
Industrial Production Methods
In an industrial setting, this compound is often produced by reacting zinc oxide or zinc carbonate with hydrobromic acid in the presence of decane. This method allows for the large-scale production of the compound with high purity. The reaction can be represented as: [ \text{ZnO} + 2 \text{HBr} + \text{C}{10}\text{H}{22} \rightarrow \text{Zn(C}{10}\text{H}{22}\text{)Br}_2 + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Zinc;decane;bromide undergoes various types of chemical reactions, including:
Oxidation: The zinc component can be oxidized to form zinc oxide.
Reduction: The bromide ion can be reduced to bromine gas.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and nucleophiles like chloride or iodide ions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include zinc oxide, bromine gas, and substituted zinc compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Zinc;decane;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cyclotrimerization reactions.
Biology: It is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-density drilling fluids in the oil and gas industry and as an electrolyte in zinc-bromine batteries
Mechanism of Action
The mechanism by which zinc;decane;bromide exerts its effects involves the interaction of the zinc ion with various molecular targets. Zinc acts as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. The bromide ion can participate in redox reactions, while the decane component provides a hydrophobic environment that can influence the solubility and reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- n-Decylzinc bromide : Linear structure (CH₃(CH₂)₉ZnBr) with tetrahedral zinc center .
- ZnBr₂ : Ionic lattice structure with Zn²⁺ ions coordinated by Br⁻ .
- ZnO: Wurtzite crystal structure; morphology (nanorods, spheres) depends on synthesis solvent (e.g., decane yields truncated hexagonal cones ).
- Zinc quinaldinate complexes : Octahedral coordination geometry with nitrogen/oxygen ligands .
Physicochemical Properties
Critical Analysis of Divergences
- ZnO Morphology: While decane/water systems yield needle-like ZnO , solvothermal synthesis in pure decane produces truncated hexagonal cones . This highlights solvent polarity’s role in crystallographic growth.
- Safety Profiles: n-Decylzinc bromide (UN3399) requires stringent inert handling , whereas ZnO nanoparticles pose risks dependent on size and surface reactivity .
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